molecular formula C6H13ClN2 B2890157 3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride CAS No. 54661-57-3

3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride

Cat. No.: B2890157
CAS No.: 54661-57-3
M. Wt: 148.63
InChI Key: QYMDLBQFLKOPGW-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-azepin-7-amine hydrochloride (CAS: 54661-57-3) is a seven-membered azepane ring derivative with a primary amine functional group and a hydrochloride salt. Its molecular formula is C₆H₁₃ClN₂, with a molecular weight of 148.63 g/mol . The compound is marketed as a high-purity (≥99%) medicinal-grade chemical, available in bulk quantities (1 kg to 25 kg) through platforms like ECHEMI .

Properties

IUPAC Name

3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c7-6-4-2-1-3-5-8-6;/h1-5H2,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMDLBQFLKOPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a multi-step reaction might include the use of acetone and ammonia in ethanol at room temperature over several days .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter systems in the brain .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
3,4,5,6-Tetrahydro-2H-azepin-7-amine hydrochloride (54661-57-3) Primary amine (NH₂·HCl) C₆H₁₃ClN₂ 148.63 High polarity due to NH₂·HCl; likely good aqueous solubility.
N-(3-Methoxypropyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride (29919-35-5) 3-Methoxypropyl group on N C₁₀H₂₀ClN₂O 220.73 Increased lipophilicity from methoxypropyl chain; may enhance membrane permeability.
N-(3-Trifluoromethylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine hydrochloride (352198-43-7) 3-Trifluoromethylphenyl group on N C₁₃H₁₆ClF₃N₂ 292.73 Electron-withdrawing CF₃ group improves metabolic stability and receptor binding affinity.
N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride (1374509-43-9) Acetimidamide group on N C₇H₁₄ClN₃ 175.66 Guanidine-like structure enhances basicity; potential for stronger hydrogen bonding.
N-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine (2214-67-7) Methyl group on N C₇H₁₄N₂ 126.20 Reduced polarity compared to hydrochloride salt; likely higher volatility.
N-Dodecyl-N-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine (27800-11-9) Dodecyl and methyl groups on N C₁₈H₃₆N₂ 280.49 Highly lipophilic; potential surfactant or sustained-release formulation applications.

Key Trends in Structural Modifications

Lipophilicity :

  • The parent compound’s NH₂·HCl group confers high polarity. Substitutions with alkyl chains (e.g., dodecyl in CAS 27800-11-9) or aryl groups (e.g., trifluoromethylphenyl in CAS 352198-43-7) increase hydrophobicity, enhancing lipid membrane penetration .
  • Methylation (CAS 2214-67-7) reduces polarity but retains moderate solubility compared to long-chain derivatives .

Electron-donating groups (e.g., methoxypropyl in CAS 29919-35-5) may alter pKa and ionization behavior .

Functional Group Diversity :

  • The acetimidamide derivative (CAS 1374509-43-9) introduces a guanidine-like structure, which could enhance interactions with acidic biological targets (e.g., enzymes or nucleic acids) .

Biological Activity

3,4,5,6-Tetrahydro-2H-azepin-7-amine hydrochloride is a cyclic amine compound belonging to the azepine family. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C7_7H12_{12}N2_2·HCl
  • Molecular Weight : 158.64 g/mol
  • CAS Number : 2214-67-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitrogen atoms in the azepine ring facilitate hydrogen bonding with proteins and nucleic acids, influencing biochemical pathways such as enzyme activity modulation and receptor binding .

Antimicrobial Activity

Research indicates that derivatives of tetrahydroazepines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. This is likely due to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways .

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays such as DPPH and FRAP. The results suggest that it possesses moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

Assay Type IC50 Value Reference
DPPH50 µg/mL
FRAP30 µM

Neuropharmacological Effects

Studies have explored the anxiolytic effects of azepine derivatives in animal models. In particular, compounds related to this compound have shown promise in reducing anxiety-like behaviors in rodent models through elevated plus maze tests. These effects are comparable to standard anxiolytics like diazepam .

Case Study 1: Anxiolytic Properties

In a study evaluating various azepine derivatives for their anxiolytic potential, this compound was found to significantly increase the time spent in open arms of the elevated plus maze compared to control groups. This suggests a reduction in anxiety levels among tested subjects .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of tetrahydroazepine derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

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